KN-62

概要

説明

KN-62は、イソキノリンスルホンアミドの誘導体です。これは、カルシウム/カルモジュリン依存性キナーゼII型(CaMK II)の選択的、特異的、かつ細胞透過性阻害剤であり、阻害濃度(IC50)は900ナノモルです。 This compoundはまた、プリン作動性受容体P2X7を強力に阻害します .

準備方法

合成経路と反応条件

KN-62は、イソキノリン誘導体とスルホンアミド基との反応を含む多段階プロセスによって合成されます。具体的な合成経路には、以下のステップが含まれます。

イソキノリンスルホンアミドの形成: 最初のステップには、イソキノリンとスルホニルクロリドとの反応が関与し、イソキノリンスルホンアミドが生成されます。

カップリング反応: イソキノリンスルホンアミドは、次に特定の反応条件下でフェニルピペラジン誘導体とカップリングされ、最終生成物であるthis compoundを生成します.

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大限に引き出すために、温度、圧力、溶媒選択などの反応条件を最適化することが含まれます。 最終生成物は、再結晶やクロマトグラフィーなどの技術を用いて精製されます .

化学反応の分析

反応の種類

KN-62は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化され、酸化誘導体になります。

還元: 還元反応は、this compoundを還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は酸化されたイソキノリン誘導体を生成する可能性があり、還元は還元されたイソキノリンスルホンアミドを生成する可能性があります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: This compoundは、カルシウム/カルモジュリン依存性キナーゼII型(CaMK II)の阻害とそのさまざまな生化学経路への影響を研究するための研究ツールとして使用されています.

生物学: 生物学的研究では、this compoundは、細胞周期制御やシグナル伝達など、細胞プロセスにおけるCaMK IIの役割を調査するために使用されています.

医学: This compoundは、心臓病や神経障害など、CaMK IIの調節不全に関連する疾患の治療に、潜在的な治療応用があります.

産業: This compoundは、CaMK IIやプリン作動性受容体を標的とする新規医薬品や治療薬の開発に使用されています.

科学的研究の応用

Chemical Applications

KN-62 is primarily utilized as a research tool to study CaMKII inhibition. The compound has demonstrated significant inhibition of CaMKII activity, which is crucial for understanding various biochemical pathways.

Key Findings:

- Inhibition Characteristics: this compound exhibits a Ki value of approximately 0.9 µM for CaMKII, indicating its potency in inhibiting this kinase's activity .

- Substrate Interaction: It effectively inhibits the phosphorylation of substrates such as chicken gizzard myosin light chain in vitro, showcasing its potential in biochemical assays .

Biological Research

In biological contexts, this compound has been employed to investigate the role of CaMKII in cellular processes such as signal transduction and cell cycle regulation.

Case Studies:

- Cell Cycle Arrest: In HEK-293 cells, treatment with 10 µM this compound led to cell cycle arrest in the S phase due to the blockade of CaMKII phosphorylation on type III adenylyl cyclase .

- Infection Studies: A study demonstrated that this compound reduced Chlamydia pneumoniae infection by 36% in murine fibroblast cells, suggesting its role in modulating host-pathogen interactions through the MAPK pathway .

Medical Applications

The therapeutic potential of this compound extends to treating diseases associated with CaMKII dysregulation, such as cardiac and neurological disorders.

Therapeutic Insights:

- Neurological Disorders: this compound's ability to inhibit CaMKII may provide insights into treatments for conditions involving synaptic plasticity and memory formation .

- Cardiac Health: Given that CaMKII plays a significant role in cardiac function, this compound may be explored further for its cardioprotective effects against ischemia-reperfusion injury .

Industrial Applications

In pharmaceutical development, this compound serves as a prototype for designing new drugs targeting CaMKII and purinergic receptors.

Drug Development:

- P2X7 Receptor Antagonism: this compound's role as a P2X7 receptor antagonist (IC50 = 15 nM) positions it as a candidate for developing therapies aimed at inflammatory and pain-related conditions .

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemical Research | Inhibition of CaMKII | Ki = 0.9 µM; inhibits substrate phosphorylation |

| Biological Research | Cell cycle regulation; infection studies | Reduced Chlamydia pneumoniae infection by 36% |

| Medical Applications | Potential treatments for cardiac/neurological disorders | Modulates synaptic plasticity; cardioprotective effects |

| Industrial Development | Drug design targeting CaMKII/P2X7 receptors | Non-competitive antagonist with therapeutic potential |

作用機序

KN-62は、CaMK IIのカルモジュリン結合部位に直接結合することで効果を発揮し、カルモジュリンとCaMK IIの結合を阻害します。この阻害は、CaMK IIの自己リン酸化を防ぎ、不活性化につながります。 This compoundの阻害効果は、カルモジュリンに対して競合的です . さらに、this compoundは、プリン作動性受容体P2X7における強力な非競合的アンタゴニストとして作用します .

類似化合物の比較

類似化合物

KN-93: This compoundと類似した、別のCaMK II阻害剤ですが、結合特性と効力は異なります.

KN-04およびKN-92: CaMK II阻害の影響を研究するために研究で使用されるキナーゼ不活性コントロール.

This compoundの独自性

This compoundは、CaMK II阻害剤としての高い選択性と効力によって、ユニークです。 また、プリン作動性受容体P2X7を阻害する能力によって特徴付けられており、カルシウム/カルモジュリン依存性キナーゼII型とプリン作動性受容体経路の両方を研究する上で貴重なツールとなっています .

類似化合物との比較

Similar Compounds

KN-93: Another inhibitor of CaMK II, similar to KN-62, but with different binding properties and potency.

KN-04 and KN-92: Kinase-inactive controls used in research to study the effects of CaMK II inhibition.

Uniqueness of this compound

This compound is unique due to its high selectivity and potency as a CaMK II inhibitor. It is also distinguished by its ability to inhibit the purinergic receptor P2X7, making it a valuable tool in studying both calcium/calmodulin-dependent kinase type II and purinergic receptor pathways .

生物活性

KN-62 is a potent inhibitor of calmodulin-dependent protein kinases (CaMKs), particularly CaMKII, with significant implications in various biological processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic applications.

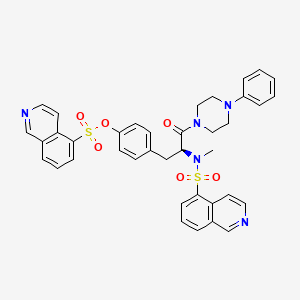

- Chemical Name: 4-[(2S)-2-[(5-isoquinolinylsulfonyl)methylamino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl] phenyl isoquinolinesulfonic acid ester

- Molecular Formula: C₃₈H₃₅N₅O₆S₂

- IC50 Values:

- CaMKII: 0.9 μM

- P2X7 Receptor: 15 nM

This compound functions primarily as a non-competitive antagonist at the P2X7 receptor and selectively inhibits CaMKII by binding to its calmodulin-binding site. This inhibition disrupts calcium signaling pathways that are crucial for various cellular functions.

Inhibition of HIF-1α in Cancer Cells

This compound has been shown to inhibit the hypoxic induction of HIF-1α protein in hepatocellular carcinoma cells (Hep3B and HepG2). The compound significantly reduces HIF-1α levels in a dose-dependent manner, suggesting its potential as an anti-cancer agent targeting hypoxia-induced pathways.

| Cell Type | Effect of this compound on HIF-1α Levels |

|---|---|

| Hep3B | Significant reduction |

| HepG2 | Significant reduction |

| MCF7 | No response |

| SK-N-MC | No response |

This differential response indicates that the effectiveness of this compound may vary depending on the cancer type, which is critical for developing targeted therapies.

Induction of Differentiation in Leukemia Cells

In studies involving HL-60 human myeloid leukemia cells, this compound enhanced retinoic acid (RA) sensitivity and promoted terminal differentiation. The compound's ability to enhance RARα transcriptional activity indicates its role in regulating gene expression related to cell differentiation.

| Compound | IC50 (μM) | Effect on HL-60 Differentiation |

|---|---|---|

| This compound | 1.6 | Promotes differentiation |

| AS-004 | 0.38 | More potent than this compound |

This suggests that modifications to the this compound structure can lead to compounds with enhanced biological activity.

Impact on Cytokine Release

This compound has also been investigated for its effects on cytokine release from monocyte-derived human macrophages. Notably, certain derivatives of this compound completely inhibited IL-1β secretion, a key cytokine involved in inflammation and immune responses.

Case Studies and Research Findings

- Tumor Response to Hypoxia : A study demonstrated that this compound blunted tumor responses to hypoxia by inhibiting HIF-mediated transcriptional activity in hepatoma cells, indicating a potential application in cancer therapy focused on hypoxic tumor environments .

- Leukemia Differentiation : Research showed that this compound enhances differentiation in leukemia cells by modulating RARα activity, suggesting its role as a differentiating agent in cancer treatment .

- Cytokine Modulation : In another study, this compound's effect on cytokine release was assessed, revealing that it could serve as a therapeutic agent in inflammatory diseases by regulating IL-1β secretion .

特性

IUPAC Name |

[4-[(2S)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVLFQBBRSMWHX-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H35N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127191-97-3 | |

| Record name | 4-[(2S)-2-[(5-Isoquinolinylsulfonyl)methylamino]-3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl 5-isoquinolinesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127191-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KN 62 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127191973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KN-62 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63HM46XPOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。